![molecular formula C30H20BrN B13387489 9-([1,1'-Biphenyl]-4-yl)-3-bromo-6-phenyl-9H-carbazole](/img/structure/B13387489.png)
9-([1,1'-Biphenyl]-4-yl)-3-bromo-6-phenyl-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-([1,1’-Biphenyl]-4-yl)-3-bromo-6-phenyl-9H-carbazole: is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This compound, in particular, is characterized by its complex structure, which includes a biphenyl group, a bromine atom, and a phenyl group attached to a carbazole core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-([1,1’-Biphenyl]-4-yl)-3-bromo-6-phenyl-9H-carbazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Biphenyl Intermediate: The biphenyl group can be synthesized through a Suzuki coupling reaction between a bromobenzene derivative and a phenylboronic acid.
Bromination: The biphenyl intermediate is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Carbazole Formation: The brominated biphenyl is then coupled with a phenyl-substituted carbazole precursor through a palladium-catalyzed C-N coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of carbazole-quinone derivatives.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products
Oxidation: Carbazole-quinone derivatives.
Reduction: De-brominated carbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 9-([1,1’-Biphenyl]-4-yl)-3-bromo-6-phenyl-9H-carbazole is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, carbazole derivatives have shown potential as antimicrobial and anticancer agents. The compound’s ability to interact with biological macromolecules makes it a valuable tool for studying biochemical pathways and developing therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their pharmacological properties. Carbazole-based drugs have been explored for their potential to treat diseases such as cancer, Alzheimer’s, and bacterial infections.
Industry
In the industry, this compound is utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices. Its high thermal stability and electron-rich nature make it an excellent candidate for use in optoelectronic applications.
Mecanismo De Acción
The mechanism of action of 9-([1,1’-Biphenyl]-4-yl)-3-bromo-6-phenyl-9H-carbazole involves its interaction with specific molecular targets. In biological systems, it can bind to DNA or proteins, disrupting their normal function and leading to cell death. In electronic applications, the compound’s electron-rich nature allows it to efficiently transport charge carriers, enhancing the performance of devices such as OLEDs.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bis(N-carbazolyl)-1,1’-biphenyl (CBP): A widely-used host material for OLEDs with high hole mobility.
3,3’-Di(9H-carbazol-9-yl)-1,1’-biphenyl (mCBP): An isomer of CBP with a higher triplet energy due to its meta-linkage.
Uniqueness
9-([1,1’-Biphenyl]-4-yl)-3-bromo-6-phenyl-9H-carbazole stands out due to the presence of the bromine atom, which provides additional reactivity and allows for further functionalization. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C30H20BrN |
|---|---|
Peso molecular |
474.4 g/mol |
Nombre IUPAC |
3-bromo-6-phenyl-9-(4-phenylphenyl)carbazole |
InChI |
InChI=1S/C30H20BrN/c31-25-14-18-30-28(20-25)27-19-24(22-9-5-2-6-10-22)13-17-29(27)32(30)26-15-11-23(12-16-26)21-7-3-1-4-8-21/h1-20H |
Clave InChI |
SPKROVJEQKGWPK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)C5=CC=CC=C5)C6=C3C=CC(=C6)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-hydroxy-5-oxohept-6-enoate](/img/structure/B13387410.png)
![[4,12-Diacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13387423.png)
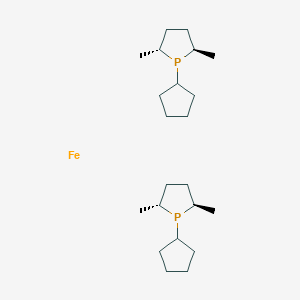

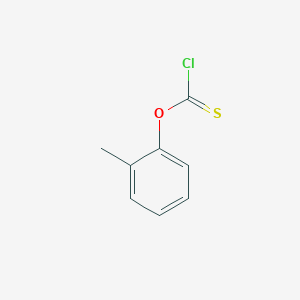
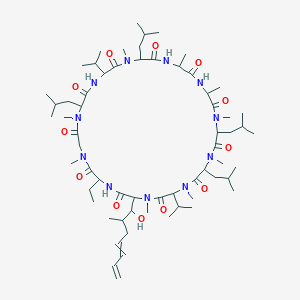
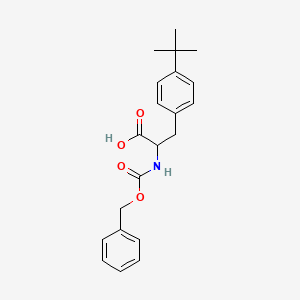
![4-Amino-1-[4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B13387456.png)
![benzyl 4-(6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13387464.png)
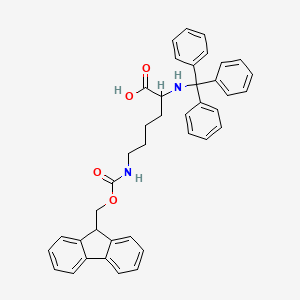
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-amino-2'-chloro-](/img/structure/B13387482.png)
![2-[[1-(2-aminoacetyl)-2-methylpyrrolidine-2-carbonyl]amino]pentanedioic acid](/img/structure/B13387488.png)
![Tetrahydro-4-(5-hydroxypentyl)-1H-thieno[3,4-d]imidazol-2(3H)-one](/img/structure/B13387493.png)
![2,5-diamino-6-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]hexanoic acid](/img/structure/B13387499.png)
